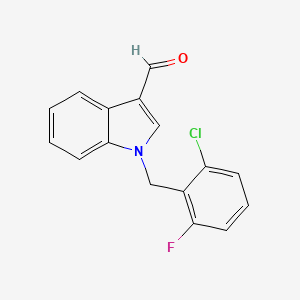

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group substituted with chlorine and fluorine atoms, attached to an indole ring with an aldehyde functional group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the following key steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene by chlorination.

Indole Formation: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Coupling Reaction: The 2-chloro-6-fluorobenzyl chloride is then coupled with the indole ring using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to investigate the biological activities of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets such as enzymes and receptors.

Material Science: The compound is used in the development of organic materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The presence of the aldehyde group enables the compound to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

1-(2-chloro-6-fluorobenzyl)piperazine: This compound has a piperazine ring instead of an indole ring and is used in the synthesis of pharmaceutical agents.

2-chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of various benzyl derivatives.

2-chloro-6-fluorobenzaldehyde: This compound is used in the synthesis of other fluorinated benzyl derivatives.

Uniqueness: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is unique due to its indole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both chlorine and fluorine atoms on the benzyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.

Biologische Aktivität

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an indole core, a benzyl group substituted with chlorine and fluorine, and an aldehyde functional group. The presence of these substituents enhances its reactivity and biological properties.

- Molecular Formula : CHClF N O

- Molecular Weight : Approximately 303.72 g/mol

The indole moiety is known for its ability to mimic tryptophan, potentially allowing it to interact with various biological targets.

This compound acts primarily through interactions with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is crucial in understanding its therapeutic potential.

Anticancer Activity

Recent studies have shown that indole derivatives, including this compound, exhibit anticancer properties:

- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibited the growth of human lung cancer cells in a dose-dependent manner, showing significant promise for further development as an anticancer agent .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activities:

- Minimum Inhibitory Concentration (MIC) : In studies assessing the antibacterial effects against strains such as Staphylococcus aureus, it was found that certain derivatives exhibited notable antibacterial activity .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways, although specific data on this compound's anti-inflammatory effects remain limited.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar indole derivatives is helpful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloroindole-3-carboxylic acid | Structure | Lacks halogen on benzyl; studied for antibacterial properties |

| 1H-Indole-2-carboxamide | Structure | Different functional group; exhibits neuroprotective effects |

| 5-Bromoindole | Structure | Bromine substitution; known for various biochemical pathways |

The unique combination of chlorine and fluorine substituents in this compound may enhance its biological activity compared to other indole derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Activity : A study demonstrated that compounds with indole moieties could inhibit the main protease of SARS-CoV-2, suggesting potential applications in antiviral drug development .

- Cytotoxicity in Cancer Models : In xenograft mouse models, compounds similar to this compound showed anti-tumor activity, indicating that this class of compounds could be effective in cancer therapy .

Eigenschaften

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVNCLOGBOUPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327253 | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

420814-87-5 | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.